molecular formula C14H22N2O2 B13447497 tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate

tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate

Cat. No.: B13447497
M. Wt: 250.34 g/mol
InChI Key: COBWREBTSMZUSP-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate: is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . It is a derivative of carbamate and is known for its applications in various fields of scientific research.

Preparation Methods

The synthesis of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate involves several steps. One common method includes the reaction of 4-(aminomethyl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate binding. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate

InChI

InChI=1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)12-8-6-11(10-15)7-9-12/h6-9H,5,10,15H2,1-4H3

InChI Key

COBWREBTSMZUSP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)CN)C(=O)OC(C)(C)C

Origin of Product

United States

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